molecular formula C9H12O5 B13448463 Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate

Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate

Cat. No.: B13448463
M. Wt: 200.19 g/mol
InChI Key: RLIICWPUGZALKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with various functional groups, including a methyl ester, an ethyl group, a hydroxyl group, and a keto group

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate

InChI

InChI=1S/C9H12O5/c1-4-9(8(12)13-3)5(2)6(10)7(11)14-9/h10H,4H2,1-3H3

InChI Key

RLIICWPUGZALKD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C(C(=O)O1)O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with methyl glyoxalate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 2-ethyl-3-methyl-4,5-dioxofuran-2-carboxylate.

    Reduction: Formation of 2-ethyl-4-hydroxy-3-methyl-5-hydroxyfuran-2-carboxylate.

    Substitution: Formation of 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxamide or 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate esters.

Scientific Research Applications

Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. The compound’s functional groups allow it to participate in a range of biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate: Similar in structure but with different substituents.

    Ethyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.

    Methyl 2-ethyl-4-hydroxy-3-methyl-5-oxofuran-2-carboxamide: Similar but with an amide group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furanone ring structure, combined with the presence of both hydroxyl and keto groups, makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.